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Compound of Interest

Compound Name: 3-Ethynyl-4-fluoroaniline

Cat. No.: B1315292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol and spectral
characteristics of 3-Ethynyl-4-fluoroaniline (CAS No. 77123-60-5), a valuable building block
in medicinal chemistry and materials science. Due to the limited availability of publicly
accessible experimental spectral data, this document presents a combination of reported
synthetic methods, precursor data, and predicted spectral information to serve as a reliable
resource for researchers.

Synthesis and Spectroscopic Data

The synthesis of 3-Ethynyl-4-fluoroaniline can be achieved through a multi-step process
starting from 3-bromo-4-fluoronitrobenzene, as outlined in Chinese patent CN102898315B.
This process involves a Sonogashira coupling followed by reduction of the nitro group and
subsequent deprotection of the ethynyl group.

While experimental spectral data for the final product is not readily available in the public
domain, the following sections provide predicted data based on computational models and
spectral data for a key precursor as reported in the aforementioned patent.

Table 1: *"H NMR Data for 4-Fluoro-3-
((trimethylsilyl)ethynyl)aniline
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. . Multiplicity & Coupling .
Chemical Shift (d) ppm Assignment
Constants (J) Hz

8.39 dd,J=6.0,2.9Hz Aromatic H
8.26-8.11 m Aromatic H
7.24 t,J=85Hz Aromatic H
0.31 s Si(CHs)3

Solvent: CDCIs, Frequency: 400 MHz

Table 2: Predicted *H NMR Data for 3-Ethynyl-4-

fluoroaniline
Chemical Shift (6) ppm Multiplicity Assignment
~72-74 m Aromatic H
~6.8-7.0 m Aromatic H
~ 4.0 (broad s) S NH:z
~3.3 S C=CH

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 3: Predicted **C NMR Data for 3-Ethynyl-4-
fluoroaniline
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Chemical Shift (8) ppm Assighment
~ 155 (d, 1JCF = 240 Hz) C-F

~ 145 C-NH2

~ 125 Aromatic CH
~ 118 Aromatic CH
~ 116 (d, 2JCF = 20 Hz) Aromatic CH

~ 110 Aromatic C-C=CH
~ 85 C=CH
~ 80 C=CH

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 4: Predicted Significant IR Absorption Bands for 3-

Ethynyl-4-fluoroaniline

Wavenumber (cm—?)

Vibrational Mode

~ 3400 - 3500 N-H stretch (asymmetric and symmetric)
~ 3300 =C-H stretch

~ 2100 C=C stretch

~ 1620 N-H bend

~ 1500 - 1600 C=C aromatic stretch

~ 1200 - 1300 C-N stretch

~ 1200 - 1250 C-F stretch

Note: Predicted values are estimates and may vary based on experimental conditions.
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Table 5: Predicted Mass Spectrometry Data for 3-
Ethynyl-4-fluoroaniline
mlz

Interpretation

135 [M]* (Molecular lon)
108 [M - HCN]*
82 [M - HCN - Cz2Hz]*

Note: Predicted fragmentation patterns are based on typical fragmentation of anilines and
phenylacetylenes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided
below to support researchers in their work with 3-Ethynyl-4-fluoroaniline and related
compounds.

Synthesis of 3-Ethynyl-4-fluoroaniline (based on
CN102898315B)

e Sonogashira Coupling: 3-Bromo-4-fluoronitrobenzene is reacted with trimethylsilylacetylene
in the presence of a palladium catalyst (e.g., Pd(PPhs)4) and a copper(l) co-catalyst (e.g.,
Cul) in a suitable solvent like triethylamine.

e Reduction of Nitro Group: The resulting 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene is
then reduced to the corresponding aniline. This can be achieved using various reducing
agents, such as iron powder in the presence of an acid (e.g., HCI).

» Desilylation: The final step involves the removal of the trimethylsilyl protecting group from the
ethynyl moiety. This is typically accomplished by treatment with a base, such as potassium
carbonate, in a solvent like methanol to yield 3-ethynyl-4-fluoroaniline.
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Step 1: Sonogashira Coupling Step 2: Nitro Group Reduction Step 3: Desilylation

4-Fluoro-3-((trimethylsilyethynylnitrobenzene 4-Fluoro-3-((trimethylsilylethynylaniline 3-Ethynyl-4-fluoroaniline

Trimethylsiylacetylene,
Pd(PPhs)s, Cul, EGN

Click to download full resolution via product page

Synthetic pathway for 3-Ethynyl-4-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube.

e 'H NMR Acquisition:

o

Spectrometer: 400 MHz or higher.

[¢]

Pulse Program: Standard single-pulse sequence.

o

Number of Scans: 16-64.

[e]

Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[¢]

Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled pulse sequence.

[e]

Number of Scans: 1024 or more for adequate signal-to-noise.

o

Relaxation Delay: 2-5 seconds.
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Sample Preparation
(5-10 mg in 0.6-0.7 mL deuterated solvent)

Instrument Setup
(Spectrometer Tuning & Locking)

1H NMR Acquisition 13C NMR Acquisition

(Standard Pulse Program) (Proton-Decoupled Pulse Program)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

'

Spectral Analysis
(Peak Integration, Chemical Shift & Coupling Constant Determination)

Click to download full resolution via product page

General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the
ATR crystal.

o Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr
powder and press into a thin, transparent pellet.

o Data Acquisition:
o Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

o Abackground spectrum is recorded and automatically subtracted from the sample
spectrum.

Sample Preparation
(ATR or KBr Pellet)

Sample Scan Background Scan
P (Empty ATR or KBr Pellet)

Data Processing
(Background Subtraction, Baseline Correction)

'

Spectral Analysis
(Peak Identification & Functional Group Assignment)

Click to download full resolution via product page

General workflow for IR data acquisition.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

o Data Acquisition (e.g., ESI-MS):
o Mass Spectrometer: Electrospray ionization mass spectrometer.
o lonization Mode: Positive or negative ion mode.
o Mass Range: m/z 50-500.

o The sample solution is infused into the ion source.
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Sample Preparation
(Dilute solution in volatile solvent)

'

Instrument Setup & Calibration

lonization

(e.g., Electrospray lonization - ESI)

Mass Analysis
(e.g., Quadrupole, TOF)

Data Analysis
(Mass Spectrum Interpretation)

Click to download full resolution via product page

General workflow for MS data acquisition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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